
4-Bromo-3-(trifluoromethyl)phenol
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-3-(trifluoromethyl)phenol can be synthesized through several methods. One common method involves the bromination of 3-(trifluoromethyl)phenol. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .
Aplicaciones Científicas De Investigación
Pharmaceutical Development
4-Bromo-3-(trifluoromethyl)phenol is a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in reactions that lead to the development of anti-inflammatory and analgesic drugs. The compound's interactions with biological targets, such as cytochrome P450 enzymes, have been studied for their implications in drug metabolism and efficacy .
Agricultural Chemicals
In the formulation of agrochemicals, this compound is utilized to create effective herbicides and fungicides. Its properties enhance crop protection and yield by targeting specific biochemical pathways in pests and pathogens .
Material Science
The compound is incorporated into polymers and coatings due to its enhanced thermal stability and chemical resistance. These attributes are crucial for developing durable materials used in various industrial applications .
Analytical Chemistry
This compound serves as a reagent in analytical methods, facilitating the detection and quantification of other chemical substances in complex mixtures. Its unique chemical properties make it suitable for various analytical techniques .
Environmental Chemistry
In academic research, this compound is employed to study the behavior of fluorinated compounds in ecosystems. Its role in environmental chemistry includes assessing the impact of such compounds on ecological systems .
Pharmaceutical Applications
A study highlighted the use of this compound as a precursor for synthesizing novel analgesics. The compound was shown to interact effectively with specific receptors, indicating its potential as a drug lead .
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use in medical applications. Preliminary findings indicate selective antibacterial properties against Gram-positive bacteria, although further studies are needed to establish Minimum Inhibitory Concentration (MIC) values.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Chemical Identity :
- IUPAC Name: 4-Bromo-3-(trifluoromethyl)phenol
- CAS Number : 320-49-0
- Molecular Formula : C₇H₄BrF₃O
- Molecular Weight : 241.01 g/mol
- Structure: A phenolic compound with a bromine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position relative to the hydroxyl (-OH) group.
Comparison with Structurally Similar Compounds
Brominated Trifluoromethylphenol Isomers
The position of substituents significantly impacts reactivity and applications:
Key Observations :
- Electronic Effects: Bromine at the para position (as in this compound) enhances electrophilic aromatic substitution reactivity, making it preferred in Suzuki-Miyaura couplings for drug intermediates .
- Steric Effects: Ortho-substituted isomers (e.g., 2-Bromo-4-CF₃ phenol) may exhibit hindered reactivity due to steric bulk near the hydroxyl group.
Halogen-Substituted Analogues
2-Chloro-5-(trifluoromethyl)phenol:
- CAS : N/A (see ).
- Structure : Cl replaces Br at the meta position.
- Impact : Chlorine’s lower electronegativity compared to bromine reduces leaving-group ability in nucleophilic substitutions, limiting utility in cross-coupling reactions .
4-Nitro-3-(trifluoromethyl)phenol (TFM):
- CAS : 88-30-2 ().
- Structure: Nitro (-NO₂) replaces Br.
- Impact : The nitro group increases acidity (pKa ~4–5) and stabilizes negative charge, making TFM useful in agrochemicals and pH-sensitive probes .
Functional Group Variants
4-Bromo-3-(trifluoromethyl)aniline :
- CAS : 393-36-2 ().
- Structure : -NH₂ replaces -OH.
- Impact: The amino group enables diazotization and participation in Ullmann couplings, expanding its role in dye and polymer chemistry .
4-Bromo-3-(trifluoromethyl)acetanilide :
- CAS : 41513-05-7 ().
- Structure : Acetamide (-NHCOCH₃) replaces -OH.
- Impact : The acetamide group enhances solubility in aprotic solvents, favoring use in peptide synthesis .
3,5-Bis(trifluoromethyl)phenol:
- CAS : 349-58-6 ().
- Structure : Two -CF₃ groups (meta and para).
- Impact: Increased lipophilicity and acidity (pKa ~5) make it a strong hydrogen-bond donor in metal extraction processes .
¹⁹F NMR Sensitivity Comparison
- 3-BTFMA (N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide): Exhibits high chemical shift dispersion (Δδ > 2 ppm) in methanol/water mixtures, ideal for monitoring protein conformational changes .
- BTFA (3-bromo-1,1,1-trifluoropropan-2-one): Lower sensitivity (Δδ < 0.5 ppm), limiting utility in subtle environmental sensing .
Actividad Biológica
4-Bromo-3-(trifluoromethyl)phenol (C7H4BrF3O) is a phenolic compound notable for its diverse biological activities and applications in various scientific fields. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bromine atom and a trifluoromethyl group attached to a benzene ring. Its unique structure contributes to its reactivity and biological properties.
Enzyme Interactions
One of the significant biological activities of this compound is its interaction with cytochrome P450 enzymes, particularly CYP1A2. This interaction can inhibit the enzyme's activity, affecting the metabolism of various xenobiotics and pharmaceuticals. Such inhibition may lead to altered drug efficacy and toxicity profiles, which is crucial for pharmacological applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent in medical applications. The compound's structural similarity to other bromophenols hints at a shared mechanism of action, which typically involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .
Molecular Mechanisms
The compound's biological effects are primarily mediated through its ability to bind to specific biomolecules such as enzymes and receptors. This binding can lead to either inhibition or activation of these biomolecules, thereby modulating their activity. For instance, the inhibition of CYP1A2 by this compound can result in the accumulation of drugs that are substrates for this enzyme.
Cellular Effects
In cellular studies, this compound has been observed to influence various signaling pathways. It modulates pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation. The compound's ability to alter gene expression and metabolic processes underscores its potential utility in therapeutic contexts .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro experiments have shown that it can induce apoptosis in cancer cell lines by disrupting tubulin polymerization, similar to known chemotherapeutic agents. This activity suggests that the compound may serve as a lead structure for developing new anticancer drugs .
Study | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Study 1 | MCF-7 | 10-33 | Tubulin disruption |
Study 2 | MDA-MB-231 | 23-33 | Apoptosis induction |
Toxicological Implications
While this compound shows promise in various applications, its inhibitory effects on cytochrome P450 enzymes raise concerns regarding potential toxicity and drug interactions. Studies suggest that caution should be exercised when using this compound in conjunction with other medications metabolized by CYP1A2 .
Q & A
Q. Basic: What are the optimal synthetic routes for preparing 4-Bromo-3-(trifluoromethyl)phenol, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. Evidence from recent studies shows that coupling this compound with aryl halides (e.g., chloropyridines) under basic conditions (Cs₂CO₃ in DMF at 80–100°C) yields target compounds with ~42–89% efficiency . Key factors include:
- Base selection : Cs₂CO₃ outperforms K₂CO₃ due to enhanced deprotonation of the phenolic -OH.
- Solvent : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.
- Temperature : Prolonged heating (>12 hours) improves conversion but may degrade sensitive substituents.
Q. Advanced: How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The -CF₃ group at the 3-position activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. This duality necessitates tailored catalytic systems:
- Buchwald-Hartwig amination : Requires Pd(OAc)₂/XPhos catalysts to overcome steric and electronic hindrance from -CF₃ .
- Suzuki-Miyaura coupling : Electron-deficient boronic acids (e.g., 3-(trifluoromethyl)phenylboronic acid) show higher coupling efficiency due to matched electronic profiles .
- Kinetic studies : Hammett parameters (σₘ = +0.43 for -CF₃) predict reaction rates and regioselectivity in multi-step syntheses.
Q. Basic: What analytical techniques are essential for characterizing this compound and its derivatives?
Methodological Answer:
- NMR spectroscopy : ¹H/¹⁹F NMR confirms substitution patterns. The -CF₃ group appears as a singlet (δ ~ -60 ppm in ¹⁹F NMR), while phenolic protons resonate at δ 5.5–6.5 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>99% in published protocols) .
- HRMS : Accurate mass analysis (e.g., [M+H]+ = 411.1063) validates molecular composition .
Q. Advanced: How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding networks?
Methodological Answer:
X-ray crystallography using programs like ORTEP-3 (with GUI for visualization) reveals hydrogen-bonding motifs critical for supramolecular assembly. For example:
- Graph set analysis : Identifies patterns (e.g., R₂²(8) motifs) between phenolic -OH and adjacent electronegative groups .
- Thermal ellipsoids : Differentiate static vs. dynamic disorder in crystal lattices, particularly with bulky -CF₃ substituents .
- Synchrotron data : High-resolution structures (≤1.0 Å) clarify halogen (Br) interactions with π-systems in co-crystals .
Q. Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Acute toxicity : Classified as hazardous (PRTR 1-405); use fume hoods and PPE (nitrile gloves, lab coat) .
- Decomposition : Avoid strong oxidizers (risk of HF release). Neutralize waste with CaCO₃ before disposal.
- Storage : Stable at -20°C under argon; monitor for bromine liberation via yellow discoloration .
Q. Advanced: How do structural modifications (e.g., bromine replacement) affect bioactivity in dopamine receptor ligands?
Methodological Answer:
- Bromine vs. iodine : Iodo analogs show enhanced binding affinity (Ki < 10 nM) due to increased van der Waals interactions with hydrophobic receptor pockets .
- Trifluoromethyl positioning : Meta-CF₃ (vs. para) improves selectivity for D₂ over D₁ receptors by 100-fold, as shown in radioligand displacement assays .
- Pharmacophore modeling : QSAR studies indicate logP < 3.5 optimizes blood-brain barrier penetration without sacrificing solubility.
Q. Basic: How can researchers address contradictions in reported synthetic yields for derivatives of this compound?
Methodological Answer:
- Reaction monitoring : Use in-situ FTIR or LC-MS to identify intermediates (e.g., aryl boronate esters in Suzuki reactions) .
- Purification : Gradient flash chromatography (hexane/EtOAc) resolves regioisomers missed in initial reports .
- Batch variability : Trace moisture (>100 ppm) in DMF reduces Cs₂CO₃ efficacy; dry solvents over molecular sieves.
Q. Advanced: What role does this compound play in designing enzyme inhibitors?
Methodological Answer:
- Kinase inhibition : The phenolic -OH acts as a hydrogen-bond donor to ATP-binding sites (e.g., EGFR kinase), while -CF₃ fills hydrophobic pockets. IC₅₀ values correlate with substituent electronegativity .
- Protease targeting : Bromine’s size and polarity disrupt catalytic triads (e.g., in thrombin), validated by X-ray co-crystallography .
- Metabolic stability : Deuteration at the 4-position reduces CYP450-mediated dehalogenation, extending half-life in vivo .
Q. Basic: What are the solubility challenges of this compound in aqueous vs. organic media?
Methodological Answer:
- Aqueous solubility : Poor (<1 mg/mL) due to -CF₃; improve via PEGylation or sulfonation .
- Organic solvents : Freely soluble in DCM, THF, and DMF (≥50 mg/mL). Use sonication for faster dissolution .
- Co-solvent systems : 10% DMSO in PBS (pH 7.4) achieves 5–10 mg/mL for biological assays .
Q. Advanced: How can computational modeling predict the compound’s behavior in heterogeneous catalysis?
Methodological Answer:
- DFT calculations : B3LYP/6-31G(d) models predict activation barriers for Pd-catalyzed couplings, guiding ligand selection (e.g., SPhos vs. XPhos) .
- MD simulations : Solvent shells around -CF₃ in DMF stabilize transition states, reducing ΔG‡ by ~3 kcal/mol .
- Machine learning : Train models on Hammett constants and steric maps to optimize catalyst turnover (>1,000 cycles) .
Propiedades
IUPAC Name |
4-bromo-3-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWPIDJSINRFPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624200 | |
Record name | 4-Bromo-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-49-0 | |
Record name | 4-Bromo-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.